Cuminyl hydroperoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

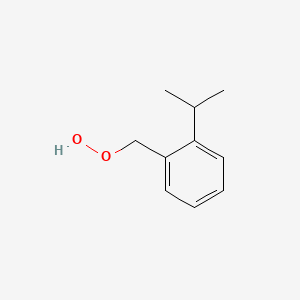

Cuminyl hydroperoxide, also known as this compound, is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1.1 Synthesis of Phenol and Acetone

Cumyl hydroperoxide is a key intermediate in the production of phenol and acetone from benzene and propene. The process involves the oxidation of cumene to generate cumyl hydroperoxide, which is subsequently decomposed to yield phenol and acetone. The reaction can be catalyzed by copper or iron salts under mild conditions, achieving high yields rapidly .

| Chemical Process | Reactants | Products | Catalysts | Yield |

|---|---|---|---|---|

| Cumene oxidation | Benzene, Propene | Phenol, Acetone | Copper/Iron salts | 100% in <5 min |

1.2 Polymerization Initiator

Cumyl hydroperoxide is widely used as a free radical initiator for the polymerization of acrylate and methacrylate monomers. It facilitates rapid polymerization in redox systems, making it essential for producing various plastics and resins .

1.3 Curing Agent

In the production of unsaturated polyester resins, cumyl hydroperoxide acts as a curing agent. This application is crucial in the manufacturing of composite materials used in automotive and construction industries .

Toxicological Studies

Research has indicated that cumyl hydroperoxide can induce free radical formation, leading to oxidative stress in biological systems. A study involving dermal exposure to cumyl hydroperoxide in rodents showed significant skin irritation and inflammation, alongside alterations in liver tissue histology .

Key Findings:

- Tissue Toxicity: Prolonged exposure resulted in decreased body weight and skin irritation.

- DNA Damage: In vitro studies demonstrated mutagenic effects in Salmonella typhimurium and induced DNA damage in mouse lymphoma cells .

Environmental Impact

Cumyl hydroperoxide is also recognized as an environmental contaminant due to its potential release during industrial processes. Its degradation products include methylstyrene and acetophenone, which may pose ecological risks .

Case Studies

4.1 Case Study on Polymerization

In a controlled experiment, cumyl hydroperoxide was utilized to initiate the polymerization of styrene under varying temperatures and concentrations. The results indicated that higher concentrations led to increased polymer yield but also elevated levels of by-products, emphasizing the need for careful control during industrial applications.

4.2 Cancer Promotion Potential

A study using SENCAR mice evaluated the tumor initiation potential of cumyl hydroperoxide through dermal application. While significant epidermal hyperplasia was observed, it did not lead to increased mutations at specific genetic loci, suggesting a complex relationship between cumyl hydroperoxide exposure and cancer promotion .

Eigenschaften

CAS-Nummer |

82231-60-5 |

|---|---|

Molekularformel |

C10H14O2 |

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

1-(hydroperoxymethyl)-2-propan-2-ylbenzene |

InChI |

InChI=1S/C10H14O2/c1-8(2)10-6-4-3-5-9(10)7-12-11/h3-6,8,11H,7H2,1-2H3 |

InChI-Schlüssel |

IHGXYVRBCMDFET-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1COO |

Kanonische SMILES |

CC(C)C1=CC=CC=C1COO |

Key on ui other cas no. |

82231-60-5 |

Synonyme |

cuminyl hydroperoxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.